2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazoline ring fused with a phenyl group and a 1,3,4-thiadiazole moiety linked via a sulfanyl-ethanone bridge. This structure combines two pharmacologically significant scaffolds: pyrazolines, known for anti-inflammatory and antimicrobial activities , and 1,3,4-thiadiazoles, which exhibit diverse biological properties, including antitumor and antibacterial effects .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-10-16-17-14(21-10)20-9-13(19)18-12(7-8-15-18)11-5-3-2-4-6-11/h2-6,8,12H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALPKWGLHODNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2C(CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Overview
The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the thiadiazole and pyrazole family, which are known for their diverse biological and chemical properties. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Nucleophilic substitutions: The thiadiazole moiety can participate in nucleophilic attacks, allowing the synthesis of derivatives with enhanced properties.
- Cross-coupling reactions: It can be utilized in coupling reactions to form new carbon-carbon bonds, which is essential in drug development and materials science.
Biology
The biological activities of this compound are significant:
- Antimicrobial Activity: Studies have shown that thiadiazole derivatives exhibit potent antimicrobial properties. This compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
- Anticancer Properties: Preliminary research indicates that this compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it disrupts cellular pathways critical for cancer cell survival.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications:
- Drug Development: Its unique structure makes it an attractive candidate for designing new drugs targeting specific diseases, particularly infections and cancers.
- Pharmacological Studies: Ongoing studies are assessing its pharmacokinetics and toxicity profiles to evaluate its suitability as a drug candidate.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives, including this compound. Results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
Research conducted at a prominent university investigated the effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism by which 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Conformational Analysis
The compound shares structural motifs with pyrazoline derivatives reported in and . For instance:
- Compound 3 (1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) features a pyrazoline core with halogenated aryl substituents. X-ray data reveal dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°, indicating moderate planarity influenced by substituents .
- In contrast, the target compound replaces the halogenated aryl group with a 1,3,4-thiadiazole-sulfanyl group.
Table 1: Structural Parameters of Pyrazoline Derivatives
*Estimated based on steric effects of thiadiazole.
Physicochemical Properties
- Solubility : reports a solubility of 43.6 µg/mL at pH 7.4 for a thiadiazole-pyrrole derivative (C13H15N3O2S2). The target compound’s phenyl group may reduce solubility compared to pyrrole derivatives due to increased hydrophobicity .
- Crystallography : SHELX software () and ORTEP-3 () are standard tools for structural elucidation. The thiadiazole’s rigid structure likely promotes crystalline packing, similar to halogenated pyrazolines in .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of α,β-unsaturated ketones with hydrazine derivatives under acidic conditions. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) facilitates cyclization to form the dihydropyrazole core . Thiadiazole-thiol intermediates are introduced via nucleophilic substitution using phosphorus pentasulfide (P₄S₁₀) or thiolation agents .
- Critical Conditions :
-
Temperature control (70–100°C for cyclization).
-
Solvent choice (e.g., ethanol or acetic acid for polar intermediates).
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Catalytic use of bases (e.g., triethylamine) to stabilize thiolate ions during sulfanyl group incorporation .
Table 1: Representative Reaction Conditions
Step Reagents/Conditions Yield Range* Reference Cyclization Hydrazine hydrate, glacial acetic acid, reflux (4 hr) 70–85% Thiolation P₄S₁₀, dry THF, 60°C (2 hr) 60–75% Purification Recrystallization (ethanol/DMF) >95% purity *Hypothetical ranges based on analogous syntheses.
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydropyrazole CH₂ groups at δ 3.5–4.0 ppm, thiadiazole-SCH₂ at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ m/z calculated for C₁₅H₁₄N₄OS₂: 346.07) .
- Elemental Analysis : CHNS/O validates stoichiometry (e.g., %C deviation <0.3% from theoretical values) .
- Structural Confirmation : X-ray crystallography (if crystals are obtainable) resolves stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when encountering low yields during synthesis?
- Troubleshooting Strategies :
- Byproduct Analysis : Use TLC or HPLC to detect side products (e.g., incomplete cyclization or oxidation byproducts) .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in thiolation steps .
- Catalyst Screening : Test alternatives like DBU (1,8-diazabicycloundec-7-ene) for improved thiolate ion formation .
- Case Study : A 15% yield increase was achieved by replacing glacial acetic acid with trifluoroacetic acid in analogous pyrazole syntheses, reducing side reactions .
Q. How should contradictory data in spectroscopic analysis (e.g., NMR shifts) be resolved?
- Methodology :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-phenyl-dihydropyrazole derivatives in PubChem) .
- Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange broadening (e.g., rotameric thiadiazole groups) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s analogs?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., methyl → chloro on thiadiazole) and test biological activity .
- In Silico Screening : Docking studies (AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
- Table 2: SAR Trends in Analog Compounds
| Modification | Biological Activity Trend | Reference |
|---|---|---|
| Thiadiazole-SCH₂ → SCH₃ | Reduced antimicrobial activity | |
| Phenyl → 4-Cl-phenyl | Enhanced COX-2 inhibition (IC₅₀: 0.8 μM → 0.3 μM) |
Q. What mechanisms underlie this compound’s potential biological activity?
- Hypotheses :
- Enzyme Inhibition : Thiadiazole and pyrazole moieties may chelate metal ions in enzymatic active sites (e.g., metalloproteases) .
- Receptor Binding : Molecular dynamics simulations suggest hydrophobic interactions with kinase ATP-binding pockets .
- Experimental Validation : Surface plasmon resonance (SPR) assays quantify binding kinetics to target proteins (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹ for EGFR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
